2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methylbenzoate
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Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methylbenzoate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methylbenzoate typically involves the reaction of 4-methoxyphenylpiperazine with 4-methylbenzoic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets in the body. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used for the treatment of benign prostatic hyperplasia and acts on alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
Uniqueness
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methylbenzoate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to selectively bind to alpha1-adrenergic receptors makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-16-3-5-17(6-4-16)21(25)27-15-20(24)23-13-11-22(12-14-23)18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIODPQFISQDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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